molecular formula C10H16N2O B1467056 2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane CAS No. 1495209-76-1

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B1467056
CAS RN: 1495209-76-1
M. Wt: 180.25 g/mol
InChI Key: DHFBDXWMLAUOMF-UHFFFAOYSA-N
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Description

The compound “2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane” is a complex organic molecule that belongs to the class of bicyclic molecules . Bicyclic structures occur widely and are often found in many biologically important molecules . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved via an asymmetric approach involving a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions . Another method involves a sequential Diels Alder reaction/rearrangement sequence, which was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 3-azabicyclo[3.2.0]heptane derivatives, has been studied theoretically . The calculations on the two proposed mechanisms showed that the iminium ion, the relatively high energy species, is not the appropriate reaction intermediate .


Chemical Reactions Analysis

An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates . A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as bicyclo[3.1.1]heptane derivatives, have been studied theoretically . The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .

Scientific Research Applications

Synthesis and Structural Analysis

  • Barrett et al. (2002) detailed the synthesis of chiral bicyclic azetidine derivatives through a series of reactions starting from (2S)-N-Benzoyl-2-azetidinecarboxylic acid. The study culminated in the synthesis of several derivatives of (5R)-1-azabicycloheptane, with the structures of three stereoisomers characterized by X-ray crystallography Barrett et al., 2002.

  • Singh and Basmadjian (1997) reported on the efficient synthesis of a versatile intermediate crucial for the synthesis of epibatidine and its analogs. The intermediate, N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, was synthesized via a route that included hydrogenation and reductive dehalogenation steps Singh & Basmadjian, 1997.

  • Garsi et al. (2022) explored the synthesis of 2-oxa-5-azabicyclo[2.2.1]heptanes as platforms for functional diversity. Their work demonstrated the versatility of this scaffold in synthesizing constrained analogues of γ-amino butyric acid (GABA), including analogues of FDA-approved drugs baclofen and pregabalin Garsi et al., 2022.

Potential Pharmaceutical Applications

  • Dupas et al. (2019) explored the synthesis of highly substituted azepanones from 2H-azirines, highlighting a novel synthetic pathway that could lead to pharmaceutical applications due to the structural diversity and functionalization potential of the products Dupas et al., 2019.

  • D’hooghe et al. (2013) synthesized new azaheterobicyclic scaffolds showing moderate to good antiplasmodial activities. This study illustrates the potential of 2-azabicyclo[2.2.1]heptane derivatives as scaffolds for developing antimalarial drugs D’hooghe et al., 2013.

Biochemical Analysis

Biochemical Properties

2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including penicillin-binding proteins (PBPs) and other enzymes involved in cell wall synthesis . The compound’s interaction with PBPs, for instance, inhibits their function, which is essential for bacterial cell wall synthesis. This inhibition can lead to the disruption of bacterial cell walls, making it a potential candidate for antibacterial therapies .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with PBPs can lead to the inhibition of cell wall synthesis in bacteria, resulting in cell lysis and death . Additionally, the compound has been shown to affect the stability and function of various cellular proteins, further influencing cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes like PBPs, inhibiting their activity and preventing the synthesis of essential cellular components . This inhibition can lead to the accumulation of intermediates and the disruption of normal cellular processes. The compound’s unique structure allows it to fit precisely into the active sites of these enzymes, making it a potent inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and prolonged effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and adverse physiological responses have been observed . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites, influencing overall cellular function . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Effective transport and distribution are essential for its therapeutic efficacy and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

properties

IUPAC Name

2-azabicyclo[2.2.1]heptan-2-yl(azetidin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-10(8-4-11-5-8)12-6-7-1-2-9(12)3-7/h7-9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFBDXWMLAUOMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C(=O)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane
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